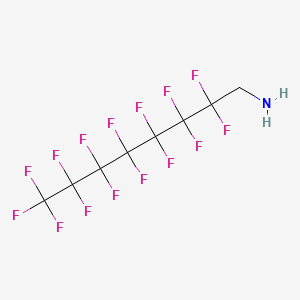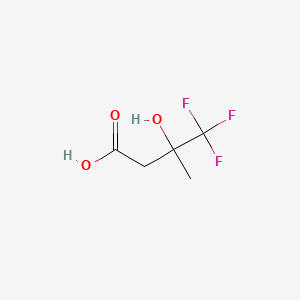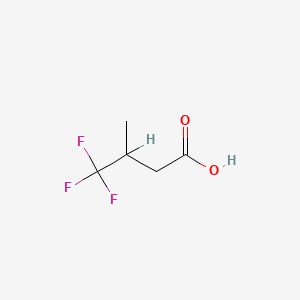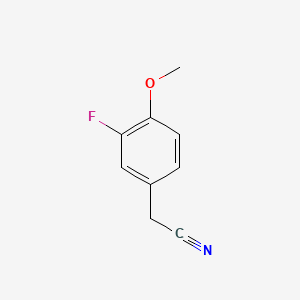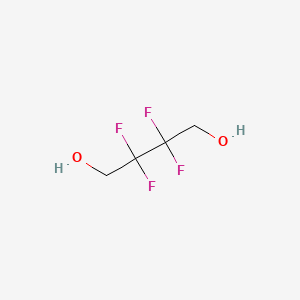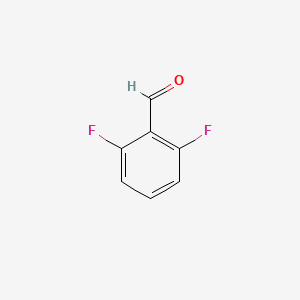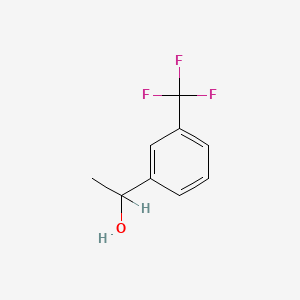
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione
Vue d'ensemble
Description
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is a useful research compound. Its molecular formula is C6H2F8O2 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Extraction d'ions de métaux de transition
Ce composé peut être utilisé dans l'extraction d'ions de métaux de transition de l'eau vers des solvants fluorés . Ce processus est crucial dans divers domaines, y compris les sciences de l'environnement, où il peut aider à éliminer les métaux lourds des masses d'eau.
Dépôt chimique en phase vapeur (CVD)
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione peut agir comme un agent chélatant pour le dépôt chimique en phase vapeur (CVD) de films minces de fluorure de baryum . Ces films minces ont des applications en microélectronique et en optoélectronique.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is transition metal ions . These ions play a crucial role in various biological processes, including enzymatic reactions, electron transport, and oxygen transport.
Mode of Action
This compound interacts with its targets by chelating the transition metal ions . Chelation involves the formation of multiple bonds between a polydentate ligand (the chelating agent) and a central metal ion. This interaction results in the formation of a cyclic structure, which is highly stable.
Pharmacokinetics
Given its use in the extraction of metal ions from water into fluorous solvents , it can be inferred that it has a high affinity for both polar and nonpolar environments. This could potentially influence its bioavailability and distribution within the body.
Analyse Biochimique
Biochemical Properties
1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes and proteins, primarily through chelation. The chelating properties of this compound enable it to bind with metal ions, thereby influencing the activity of metalloenzymes. For instance, it can inhibit or activate enzymes by altering the availability of metal cofactors required for enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By chelating metal ions, this compound can modulate the activity of metal-dependent enzymes, thereby affecting various cellular functions. Additionally, it can impact the expression of genes involved in metal ion homeostasis and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through chelation and interaction with biomolecules. The compound binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Furthermore, this compound can influence gene expression by modulating the availability of metal cofactors required for transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound can lead to alterations in cellular metabolism and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a chelating agent, influencing metal ion homeostasis and enzyme activity. At high doses, it can exhibit toxic effects, including oxidative stress and disruption of cellular functions. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes significant only above certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metal ions. The compound can influence metabolic flux by modulating the activity of metalloenzymes involved in key biochemical processes. Additionally, it can affect metabolite levels by altering the availability of metal cofactors required for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s chelating properties enable it to bind with metal ions, facilitating its transport across cellular membranes. This binding can also influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it can localize to mitochondria, where it influences metal ion homeostasis and enzyme activity .
Propriétés
IUPAC Name |
1,1,1,5,5,6,6,6-octafluorohexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O2/c7-4(8,6(12,13)14)2(15)1-3(16)5(9,10)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKBKOFWQWACLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174941 | |
| Record name | 3H,3H-Perfluoro-2,4-hexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-07-4 | |
| Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H,3H-Perfluoro-2,4-hexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione interact with metal ions and what are the implications of this interaction?
A1: this compound acts as a chelating agent, forming stable complexes with various transition metal ions. [, ] This interaction stems from the β-diketone moiety, which provides two oxygen atoms capable of coordinating with metal centers.
Q2: What are the advantages of using this compound in chemical vapor deposition compared to conventional barium precursors?
A2: this compound forms barium bis chelates that exhibit superior volatility and thermal stability compared to traditional barium precursors like barium hexafluoroacetylacetonate [Ba(hfa)₂] or barium heptafluorodimethyloctanedionate [Ba(fod)₂]. [] This allows for the deposition of barium fluoride (BaF₂) thin films at lower temperatures (190-220°C) using low-pressure chemical vapor deposition (CVD), offering greater control over film properties and potentially reducing energy consumption during the process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)

